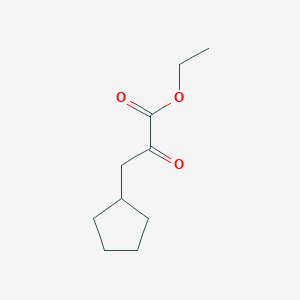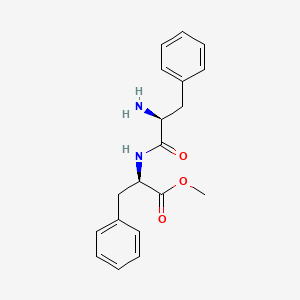
Methyl L-phenylalanyl-D-phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl L-phenylalanyl-D-phenylalaninate is a synthetic compound derived from phenylalanine, an essential amino acid. This compound is characterized by the presence of both L- and D- forms of phenylalanine, which are enantiomers, meaning they are mirror images of each other. The compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl L-phenylalanyl-D-phenylalaninate typically involves the esterification of phenylalanine derivatives. One common method is the reaction of L-phenylalanine methyl ester with D-phenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl L-phenylalanyl-D-phenylalaninate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), halides (Cl-, Br-)
Major Products Formed:
Oxidation: Phenylalanine oxides
Reduction: Phenylalanine amines or alcohols
Substitution: Various substituted phenylalanine derivatives
Wissenschaftliche Forschungsanwendungen
Methyl L-phenylalanyl-D-phenylalaninate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of Methyl L-phenylalanyl-D-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include enzymatic reactions where the compound is either incorporated into or modifies the structure of proteins and peptides.
Vergleich Mit ähnlichen Verbindungen
Methyl L-phenylalanyl-D-phenylalaninate can be compared with other phenylalanine derivatives such as:
- Methyl L-phenylalaninate
- D-phenylalanine methyl ester
- N-methyl-L-phenylalanine
Uniqueness: The uniqueness of this compound lies in its dual enantiomeric structure, which can provide distinct biochemical properties and interactions compared to its single-enantiomer counterparts. This duality can enhance its utility in various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.
Eigenschaften
Molekularformel |
C19H22N2O3 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
methyl (2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17+/m0/s1 |
InChI-Schlüssel |
FBKRSZZALAQRNH-DLBZAZTESA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |
Kanonische SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


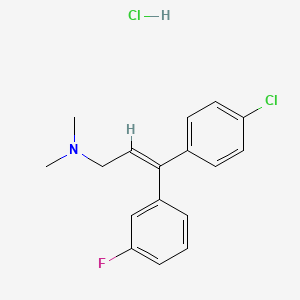
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
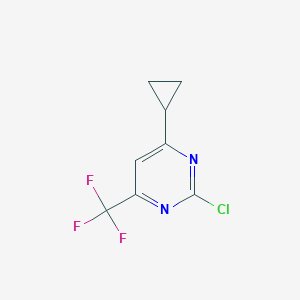
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)

![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)

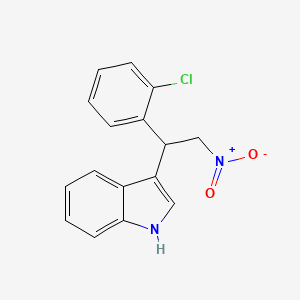

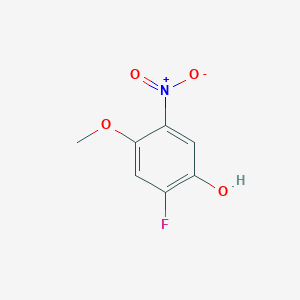
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
![1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)
